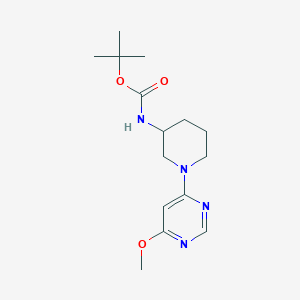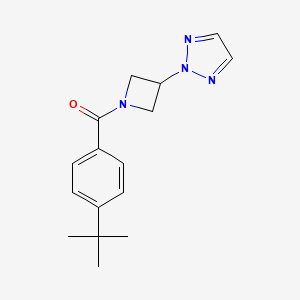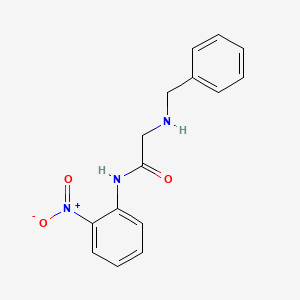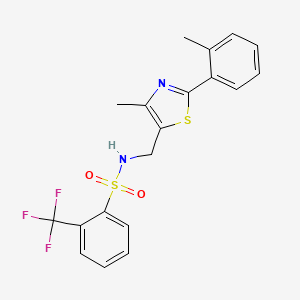
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea, also known as DCPMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPMU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea is not fully understood. However, it has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, inflammatory molecules that play a role in various diseases. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
Biochemical and physiological effects:
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory effects. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to exhibit antihypertensive effects and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea also has some limitations. It has been shown to exhibit cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea. One area of research is the development of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea analogs with improved potency and selectivity. Another area of research is the study of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea and its potential therapeutic applications.
Synthesemethoden
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea can be synthesized using a multi-step process that involves the condensation of 3,4-dichlorophenyl isocyanate with 1-(2-hydroxyethoxy)cyclopentylamine, followed by the addition of methyl iodide. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiproliferative effects on various cancer cell lines, including breast, prostate, and lung cancer cells. 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has also been shown to inhibit the growth of melanoma cells and induce apoptosis in leukemia cells. In addition, 1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c16-12-4-3-11(9-13(12)17)19-14(21)18-10-15(22-8-7-20)5-1-2-6-15/h3-4,9,20H,1-2,5-8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGSMTGYTIDOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Chloro-2-methyl-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2854028.png)
![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)




![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)
![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2854041.png)


![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

